Sodium d-glucuronate monohydrate
CAS No.:
Cat. No.: VC16790163
Molecular Formula: C6H11NaO8
Molecular Weight: 234.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H11NaO8 |
---|---|
Molecular Weight | 234.14 g/mol |
IUPAC Name | sodium;2,3,4,5-tetrahydroxy-6-oxohexanoate;hydrate |
Standard InChI | InChI=1S/C6H10O7.Na.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h1-5,8-11H,(H,12,13);;1H2/q;+1;/p-1 |
Standard InChI Key | ICQRTPLATMRWJI-UHFFFAOYSA-M |
Canonical SMILES | C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.O.[Na+] |
Introduction
Chemical Identity and Structural Properties
Sodium D-glucuronate monohydrate (CAS No. 207300-70-7) is the sodium salt of D-glucuronic acid, a uronic acid derived from glucose via oxidation of the sixth carbon atom. Its molecular formula is , corresponding to a molecular weight of 234.14 g/mol . The compound crystallizes as a monohydrate, with the anhydrous form having a molecular weight of 216.14 g/mol . Key structural features include a carboxylate group at the C6 position and four hydroxyl groups, contributing to its high water solubility and reactivity in conjugation reactions .
Table 1: Physicochemical Properties of Sodium D-Glucuronate Monohydrate
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 234.14 g/mol | |
Melting Point | 134–138°C | |
Optical Rotation () | +21° (c=2 in water) | |
Solubility | Highly soluble in water | |
Storage Conditions | Ambient temperature |
The compound’s crystal structure is stabilized by hydrogen bonding between the hydroxyl groups and water molecules, while the sodium ion coordinates with the carboxylate group, enhancing its stability under physiological conditions .
Synthetic Methodologies and Isotopic Labeling
The synthesis of sodium D-glucuronate monohydrate has evolved significantly since its initial isolation. A landmark method, reported by Schaffer and Isbell in 1956, involves the reaction of 1,2-O-isopropylidene-D-xylo-dialdopentofuranose with sodium cyanide-C14 to produce barium 1,2-O-isopropylidene-D-glucuronate-6-C14 in 55% yield . Subsequent hydrolysis using cation exchange resins (e.g., Amberlite IR-120H) and neutralization with barium hydroxide yields the crystalline barium salt, which is then converted to sodium D-glucuronate-6-C14 with 92% radiochemical purity .
Key Steps in the Synthesis:
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Cyanohydrin Formation: The aldehyde group of the dialdopentofuranose intermediate reacts with sodium cyanide-C14, forming a cyanohydrin derivative.
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Hydrolysis and Lactonization: Acidic hydrolysis cleaves the cyanohydrin to a carboxyl group, followed by lactonization under toluene reflux .
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Reduction and Purification: Lithium aluminum hydride reduces the lactone to 1,2-O-isopropylidene-D-glucose-6-C14, which is hydrolyzed to D-glucose-6-C14 (84% yield) .
This method remains pivotal for producing isotopically labeled glucuronate, enabling precise tracking of metabolic pathways and drug metabolites in vivo.
Biochemical Applications and Pharmacological Significance
Glucuronidation and Detoxification
Sodium D-glucuronate is integral to glucuronidation, a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes conjugate glucuronic acid to xenobiotics (e.g., drugs, toxins) and endogenous compounds (e.g., bilirubin), enhancing their water solubility for renal excretion . For instance, the anti-cancer drug irinotecan is glucuronidated to form SN-38 glucuronide, reducing its toxicity .
Drug Delivery Systems
The compound’s solubility and biocompatibility make it an ideal candidate for prodrug formulations. By conjugating therapeutic agents to glucuronate, researchers achieve targeted delivery to tissues expressing β-glucuronidase, an enzyme that cleaves the glycosidic bond in acidic environments (e.g., tumor microenvironments) .
Ascorbic Acid Biosynthesis
In humans, D-glucuronic acid is a precursor to L-gulonic acid, which is converted to L-ascorbic acid in non-primate mammals. Although humans lack gulonolactone oxidase, studying this pathway in model organisms provides insights into vitamin C metabolism .
Recent Advances and Research Directions
Recent studies focus on optimizing synthetic yields and exploring novel applications. The 1956 isotopic labeling technique by Schaffer and Isbell laid the groundwork for modern tracer studies, enabling real-time monitoring of glucuronide metabolites in pharmacokinetic analyses. Emerging research investigates the compound’s role in modulating gut microbiota, as certain bacterial strains metabolize glucuronate to produce short-chain fatty acids with anti-inflammatory properties .
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